molecular formula C18H19NO4S B12144700 (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 577961-47-8

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12144700
CAS No.: 577961-47-8
M. Wt: 345.4 g/mol
InChI Key: MGVOOLGFLJFWIY-CMDGGOBGSA-N
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Description

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-yl prop-2-enamide backbone: This can be achieved through a condensation reaction between furan-2-carboxaldehyde and a suitable amine under acidic or basic conditions.

    Introduction of the tetrahydrothiophen-3-yl group: This step involves the reaction of the intermediate with a thiol compound, followed by oxidation to form the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-N-(tetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide: Lacks the sulfone group.

    (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the sulfone group and the furan ring in (2E)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide makes it unique compared to similar compounds

Properties

CAS No.

577961-47-8

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-benzyl-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-17-7-4-11-23-17)19(13-15-5-2-1-3-6-15)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+

InChI Key

MGVOOLGFLJFWIY-CMDGGOBGSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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